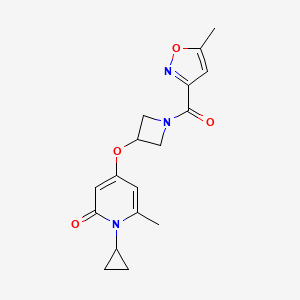

![molecular formula C20H22N4O2S B2998157 N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide CAS No. 391919-31-6](/img/structure/B2998157.png)

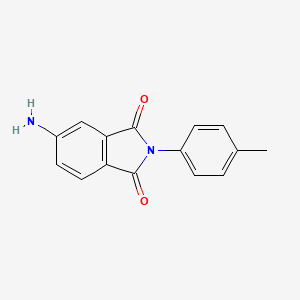

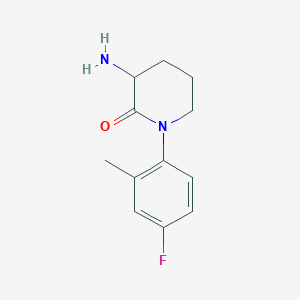

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a benzamide group, and an ethylsulfanyl group .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

1,2,4-Triazoles are nitrogen-containing heterocycles with unique structure and properties. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various chemical reactions, including multistep synthetic routes .Physical And Chemical Properties Analysis

1,2,4-Triazoles are nitrogen-containing heterocycles. They are extensively observed in nature and metabolic systems which are vital for living creatures .Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation

The compound has been investigated in photoredox-catalyzed cascade annulation reactions. Specifically, it participates in reactions with methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes, using sulfonyl chlorides as reactants. These reactions lead to the synthesis of benzothiophenes and benzoselenophenes. The photoredox-catalyzed process occurs at ambient temperature and yields moderate to good results .

Covalent Triazine Frameworks (CTFs)

“N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide” can serve as a building block for covalent triazine frameworks (CTFs). CTFs are a fascinating class of porous organic materials (POPs) characterized by aromatic C=N linkages (triazine units) and the absence of weak bonds. These frameworks exhibit unique properties, making them suitable for applications such as gas storage, catalysis, and separation processes .

Organocatalytic Controlled/Living Ring-Opening Polymerization

In the realm of polymer chemistry, the compound has been explored in organocatalytic controlled/living ring-opening polymerization (ROP). Specifically, it participates in the precise synthesis of polymers using water or silanols as initiators, 1,3-trimethylene-2-n-propylguanidine (TMnPG) as a catalyst, and organochlorosilanes or organoaminosilanes as end-capping agents. This application highlights its potential in designing functional polymers with controlled molecular weights and architectures .

Mechanism of Action

properties

IUPAC Name |

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-9-5-7-14(2)11-16)13-21-19(25)15-8-6-10-17(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBMMMPPNPDHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

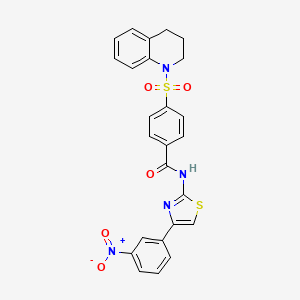

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

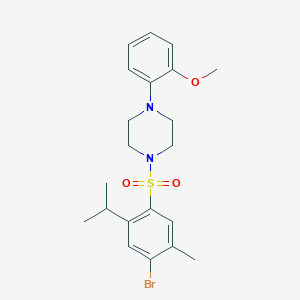

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)